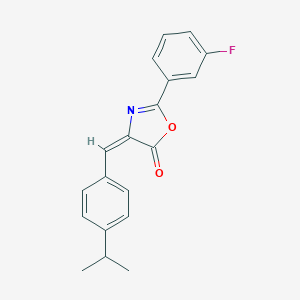![molecular formula C17H12Cl2N6 B446930 2,4-dichlorobenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B446930.png)
2,4-dichlorobenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichlorobenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are of significant interest in medicinal and organic chemistry. The compound features a triazinoindole core, which is a fused ring system combining a triazine ring with an indole ring. This structural motif is associated with various pharmacological properties, making it a valuable target for drug discovery and development .
準備方法
The synthesis of 2,4-dichlorobenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone typically involves the condensation of 5H-[1,2,4]triazino[5,6-b]indol-3-amine with 2,4-dichlorobenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity. Industrial production methods may involve scaling up this synthetic route with optimizations for cost-effectiveness and efficiency .
化学反応の分析
2,4-dichlorobenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. .
科学的研究の応用
2,4-dichlorobenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antiviral, anticancer, and antimicrobial properties, making it a subject of interest in biological research.
Medicine: Due to its pharmacological properties, it is explored for potential therapeutic applications, including as an antimalarial, antidepressant, and antileishmanial agent.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant chemicals .
作用機序
The mechanism of action of 2,4-dichlorobenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone involves its interaction with specific molecular targets and pathways. The compound is known to bind to DNA, leading to conformational changes that affect DNA replication and transcription. It also interacts with various enzymes and receptors, modulating their activity and resulting in the observed biological effects .
類似化合物との比較
2,4-dichlorobenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone can be compared with other similar compounds, such as:
[1,2,4]triazino[5,6-b]indole derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
Indolo[2,3-b]quinoxalines: These compounds are also fused heterocycles with significant biological activities, including antiviral and cytotoxic properties.
Indole derivatives: Indole-based compounds are widely studied for their diverse pharmacological properties, and the addition of different functional groups can enhance their activity .
This compound stands out due to its unique combination of a triazinoindole core with a dichlorophenyl group, which contributes to its distinct biological and chemical properties.
特性
分子式 |
C17H12Cl2N6 |
|---|---|
分子量 |
371.2g/mol |
IUPAC名 |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
InChI |
InChI=1S/C17H12Cl2N6/c1-9-3-2-4-12-14(9)21-16-15(12)23-25-17(22-16)24-20-8-10-5-6-11(18)7-13(10)19/h2-8H,1H3,(H2,21,22,24,25)/b20-8+ |
InChIキー |
ODPNSWHLQATQER-DNTJNYDQSA-N |
SMILES |
CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)NN=CC4=C(C=C(C=C4)Cl)Cl |
異性体SMILES |
CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)N/N=C/C4=C(C=C(C=C4)Cl)Cl |
正規SMILES |
CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)NN=CC4=C(C=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[3-(1,3-benzodioxol-5-yl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B446850.png)
![1-Isopropyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one oxime](/img/structure/B446851.png)



![3-[3-(2,4-dichlorophenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B446855.png)

![4-[4-(benzyloxy)benzylidene]-2-{4-nitrophenyl}-1,3-oxazol-5(4H)-one](/img/structure/B446860.png)
![4-[(4-Oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-iodobenzoate](/img/structure/B446864.png)

![3-[3-(4-iodophenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B446867.png)

